tert-butyl N-[5-chloro-2-[methoxy(methylamino)carbamoyl]phenyl]carbamate
Description
tert-Butyl N-[5-chloro-2-[methoxy(methylamino)carbamoyl]phenyl]carbamate is a synthetic carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a chloro-substituted phenyl ring, and a methoxy(methylamino)carbamoyl substituent. This compound is structurally characterized by its dual carbamate and carbamoyl functionalities, which confer unique chemical and physical properties.
Properties
Molecular Formula |
C14H20ClN3O4 |
|---|---|
Molecular Weight |
329.78 g/mol |
IUPAC Name |
tert-butyl N-[5-chloro-2-[methoxy(methylamino)carbamoyl]phenyl]carbamate |
InChI |
InChI=1S/C14H20ClN3O4/c1-14(2,3)22-13(20)17-11-8-9(15)6-7-10(11)12(19)18(16-4)21-5/h6-8,16H,1-5H3,(H,17,20) |
InChI Key |
ZUYPUCHHRYAVLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)Cl)C(=O)N(NC)OC |
Origin of Product |
United States |
Preparation Methods
Carbamate Formation Techniques
Carbamate synthesis is central to the preparation of this compound. According to recent comprehensive reviews on carbamate chemistry, several methods are applicable:
Traditional Carbamate Synthesis: Reaction of amines with chloroformates or isocyanates to form carbamates directly. This method often requires careful control of stoichiometry and reaction conditions to avoid side reactions.
Activated Mixed Carbonates: Using activated carbonates such as p-nitrophenyl chloroformate or benzotriazole-based reagents allows for mild and efficient carbamate formation. These reagents react with alcohols to form activated carbonates, which then transfer the carbamoyl group to amines under mild conditions, enhancing selectivity and yield.
Curtius Rearrangement: Starting from carboxylic acids, di-tert-butyl dicarbonate and sodium azide can be used to generate acyl azides, which rearrange to isocyanates that are trapped by alcohols to form carbamates. This method is useful for introducing the tert-butyl carbamate protecting group.
Carbonylimidazolide Method: Carbonylimidazolides derived from primary amines can react with nucleophiles such as phenols or alcohols to give carbamates. This method is scalable and allows for high purity products by precipitation and filtration.
Specific Synthetic Route for tert-butyl N-[5-chloro-2-[methoxy(methylamino)carbamoyl]phenyl]carbamate
While no direct synthesis route is publicly detailed for this exact compound, insights can be drawn from patents and related synthetic procedures:
Starting Materials: The synthesis often begins from a suitably substituted aniline derivative, such as 5-chloro-2-aminophenol or analogous compounds.
Protection of the Amino Group: The amino group is protected by reaction with di-tert-butyl dicarbonate to form the tert-butyl carbamate moiety. This step can be catalyzed by bases such as triethylamine under mild conditions.
Introduction of Methoxy(methylamino)carbamoyl Group: This group can be introduced via carbamoylation of the aromatic amine or phenol using methylamine derivatives and methoxycarbonyl reagents. For example, reaction with methyl isocyanate or methyl carbamoyl chloride in the presence of suitable bases can yield the methoxy(methylamino)carbamoyl substituent.
Chlorination: The 5-chloro substituent is typically introduced early in the synthesis by electrophilic aromatic substitution or can be present in the starting material.
Purification: The final product is purified by chromatographic techniques such as flash column chromatography using solvents like cyclohexane and ethyl acetate gradients.
Experimental Data and Reaction Conditions
Representative Reaction Conditions for Carbamate Formation
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Amino group protection | Di-tert-butyl dicarbonate, triethylamine, dichloromethane, 0–25 °C | 70–90 | Mild base catalysis, room temperature |
| Methoxy(methylamino)carbamoylation | Methyl isocyanate or methyl carbamoyl chloride, base (e.g., triethylamine), solvent (e.g., acetonitrile), 0–40 °C | 60–85 | Controlled addition to avoid side reactions |
| Aromatic chlorination (if needed) | N-chlorosuccinimide or Cl2 gas, solvent (e.g., acetic acid), 0–50 °C | 50–75 | Selective substitution at 5-position |
| Purification | Flash chromatography (cyclohexane/ethyl acetate gradient) | — | Essential for removing side products |
Note: The yields and conditions are inferred from analogous carbamate syntheses and patent examples due to the absence of direct literature for this exact compound.
Catalytic and Reagent Systems
Palladium-catalyzed borylation and coupling reactions with ligands such as 1,1'-bis(diphenylphosphino)ferrocene and potassium acetate in solvents like 1,4-dioxane at 80–85 °C have been used in related aromatic functionalizations, indicating possible utility in intermediate transformations during synthesis.
Bases such as cesium carbonate and additives like tetrabutylammonium iodide have been reported to facilitate carbamate formation via CO2 incorporation pathways, which might be explored for alternative synthetic routes.
Summary Table of Preparation Approaches
| Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Traditional Carbamate Synthesis | Chloroformates, isocyanates, amines, base | Straightforward, well-established | Requires careful stoichiometry |
| Activated Mixed Carbonates | p-Nitrophenyl chloroformate, bases | Mild, selective, high yield | Requires preparation of activated carbonate |
| Curtius Rearrangement | Di-tert-butyl dicarbonate, sodium azide, heat | Efficient tert-butyl carbamate formation | Sensitive to temperature, azide handling |
| Carbonylimidazolide Method | Carbonylimidazolide intermediates, nucleophiles | Scalable, high purity | Requires intermediate preparation |
| Pd-catalyzed Coupling Reactions | Pd(dppf)Cl2, potassium acetate, bis(pinacolato)diboron | Useful for aromatic functionalization | Requires inert atmosphere, catalyst cost |
Chemical Reactions Analysis
tert-Butyl N-[5-chloro-2-[methoxy(methylamino)carbamoyl]phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted products.
Scientific Research Applications
Tert-butyl N-[5-chloro-2-[methoxy(methylamino)carbamoyl]phenyl]carbamate is a synthetic organic compound that has a tert-butyl group, a chloro-substituted phenyl ring, and a methoxy(methylamino)carbamoyl moiety. Its molecular formula is C14H20ClN3O4, and its molecular weight is approximately 329.78 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly as a modulator of biological pathways.
Chemical Properties and Reactivity
The chemical reactivity of this compound is attributed to its functional groups. The carbamate moiety can undergo hydrolysis, while the chloro group can participate in nucleophilic substitution reactions. Additionally, the methoxy group may be involved in methylation reactions or serve as a leaving group under certain conditions.
The synthesis of this compound typically involves multi-step processes that may include:
- Carbamate formation
- Amide coupling
- Chlorination
These steps often require careful control of reaction conditions to ensure high yields and purity of the final product.
Potential Applications
- Pharmaceutical research
- Agrochemical development
- Materials science
Interaction studies involving this compound focus on its binding affinities with various biological targets, such as enzymes and receptors. These studies help elucidate its mechanism of action and therapeutic potential. For example, compounds with similar structures have been shown to interact with ATP-binding cassette transporters, influencing drug transport and metabolism.
Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| Tert-butyl 5-chloro-2-hydroxybenzylcarbamate | C12H16ClNO3 | Contains a hydroxyl group instead of methoxy, affecting solubility and reactivity. |
| Tert-butyl N-(phenyl)methyl carbamate | C13H18N2O3 | Lacks halogen substitution; may exhibit different biological activity profiles. |
| Methoxycarbonylmethyl phenyl carbamate | C13H17N2O4 | Features a methoxycarbonyl instead of tert-butyl; could influence pharmacokinetics. |
These compounds highlight the diversity within the carbamate family and underscore the unique properties imparted by specific substituents like chlorine and methoxy groups.
Mechanism of Action
The mechanism of action of tert-butyl N-[5-chloro-2-[methoxy(methylamino)carbamoyl]phenyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by forming covalent bonds with their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular signaling pathways, influencing processes such as cell proliferation, apoptosis, and differentiation .
Comparison with Similar Compounds
The following analysis compares tert-butyl N-[5-chloro-2-[methoxy(methylamino)carbamoyl]phenyl]carbamate with structurally related tert-butyl carbamate derivatives, focusing on molecular features, synthetic routes, and applications.
Structural and Functional Group Comparisons
Key Observations :
- Substituent Impact: The methoxy(methylamino)carbamoyl group in the target compound introduces a hydrogen-bond donor/acceptor pair, distinguishing it from analogs with inert halogens (e.g., bromo/chloro in ) or non-polar groups (e.g., oxolane in ).
- Molecular Weight : While the target compound’s exact molecular weight is unspecified, analogs like ’s 236.31 g/mol and ’s 615.7 g/mol suggest a mid-range molecular weight (~300–400 g/mol), balancing solubility and stability.
Biological Activity
Tert-butyl N-[5-chloro-2-[methoxy(methylamino)carbamoyl]phenyl]carbamate is a synthetic compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C12H16ClN2O3
- Molecular Weight : 276.72 g/mol
This structure features a chloro-substituted aromatic ring, a methoxy group, and a carbamate moiety which are pivotal for its biological interactions.
Research indicates that this compound may act through several mechanisms:
- Inhibition of Enzymatic Activity :
- Anticancer Activity :
- Neuroprotective Effects :
Biological Activity Data
The following table summarizes key biological activity data related to this compound and its analogs.
| Biological Activity | Target Enzyme | IC50 Value (µM) | Reference |
|---|---|---|---|
| AChE Inhibition | AChE | 38.98 | |
| BChE Inhibition | BChE | 1.60 | |
| Cytotoxicity | HepG2 Cells | Mild | |
| Anticancer Activity | HSET | Micromolar |
Case Studies
-
Study on Cholinesterase Inhibition :
A study evaluated various carbamate derivatives for their ability to inhibit cholinesterases. The findings indicated that this compound exhibited significant inhibitory effects, suggesting potential applications in treating conditions characterized by cholinergic dysfunction, such as Alzheimer's disease . -
Anticancer Efficacy :
Another investigation focused on the anticancer properties of carbamate derivatives, revealing that compounds with structural similarities could effectively induce apoptosis in cancer cell lines through the disruption of normal mitotic processes. This highlights the potential utility of this compound as a lead compound for further development in oncology .
Q & A
Q. What are the key considerations for synthesizing tert-butyl N-[5-chloro-2-[methoxy(methylamino)carbamoyl]phenyl]carbamate with high purity?
- Methodological Answer : Prioritize steric and electronic factors during carbamate formation. Use tert-butyl carbamoyl chloride under anhydrous conditions with a base like triethylamine (TEA) in aprotic solvents (e.g., THF or dichloromethane). Monitor reaction progress via TLC or HPLC, as incomplete coupling can yield byproducts like unreacted amines or hydrolyzed intermediates. Post-synthesis, purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product. Ensure proper storage at 2–8°C in airtight containers to prevent hydrolysis .
Q. How should researchers handle and store this compound to avoid degradation during experiments?
- Methodological Answer : Store the compound in amber glass vials under inert gas (N₂ or Ar) at –20°C to minimize hydrolysis of the carbamate and urea moieties. Avoid prolonged exposure to moisture, light, or acidic/basic conditions. For handling, use gloveboxes or fume hoods with PPE (nitrile gloves, lab coats) to prevent skin contact. If degradation is suspected (e.g., unexpected HPLC peaks), perform stability tests under simulated experimental conditions (pH, temperature) to identify degradation pathways .
Q. What computational tools are recommended for predicting the binding affinity of this compound with target proteins?
- Methodological Answer : Use AutoDock Vina for docking studies due to its improved scoring function and multithreading capabilities. Prepare the ligand by optimizing its geometry with Gaussian (DFT/B3LYP/6-31G*) and generate PDBQT files using Open Babel. For the protein, remove water molecules and add polar hydrogens in UCSF Chimera. Set the grid box to encompass the active site (e.g., 20 ų) and run 20 iterations. Validate results with molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR, IR) for this compound?
- Methodological Answer : Discrepancies in NMR shifts may arise from solvent effects (e.g., DMSO-d₆ vs. CDCl₃) or tautomerism. Record ¹H/¹³C NMR in multiple solvents and compare with computed spectra (using ACD/Labs or MestReNova). For IR, confirm carbonyl (C=O) stretches (1650–1750 cm⁻¹) via DFT calculations (e.g., B3LYP/6-311+G(d,p)). If crystal structures are available (e.g., from X-ray diffraction), use them to validate intramolecular hydrogen bonds or conformational isomers .
Q. What strategies optimize diastereoselectivity in derivatives of this carbamate during nucleophilic substitutions?
- Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) to control stereochemistry. For SN2 reactions, employ polar aprotic solvents (DMF, DMSO) and low temperatures (–40°C) to favor a single transition state. Monitor diastereomer ratios via chiral HPLC (e.g., Chiralpak IA column) and adjust reaction time to avoid epimerization. Computational modeling (e.g., transition state theory in Gaussian) can predict selectivity trends .
Q. How can researchers troubleshoot low yields in the coupling of the methoxy(methylamino)carbamoyl moiety?
- Methodological Answer : Low yields often stem from competing side reactions (e.g., over-alkylation or hydrolysis). Use a protecting group (e.g., Fmoc for amines) during coupling. Optimize reaction stoichiometry (1.2 equivalents of carbamoyl chloride) and add coupling agents (HOBt/EDCI) to enhance efficiency. If the reaction is moisture-sensitive, employ Schlenk techniques. Characterize byproducts via LC-MS to identify degradation pathways .
Data Contradiction Analysis
Q. How should researchers address conflicting toxicity data (e.g., LD₅₀ values) in literature?
- Methodological Answer : Re-evaluate experimental conditions: Differences in solvent (DMSO vs. saline), administration route (oral vs. intravenous), or animal models (rats vs. mice) can skew results. Reproduce assays under standardized OECD guidelines (e.g., Acute Oral Toxicity Test Guideline 423). Cross-validate with in vitro cytotoxicity assays (MTT on HepG2 cells) and compare with structurally similar carbamates to establish structure-activity relationships (SARs) .
Q. Why do computational predictions of logP values vary across studies, and how can this be resolved?
- Methodological Answer : Variations arise from algorithm differences (e.g., XLogP3 vs. ChemAxon). Measure experimental logP via shake-flask method (octanol/water partitioning) and validate with HPLC retention times (C18 column, isocratic elution). Use consensus models (average of 3+ software predictions) to minimize error. Correlate logP with solubility data to assess bioavailability implications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
